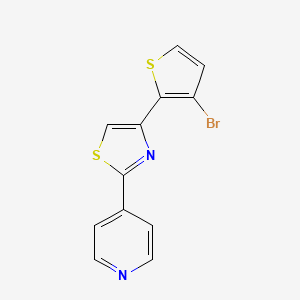

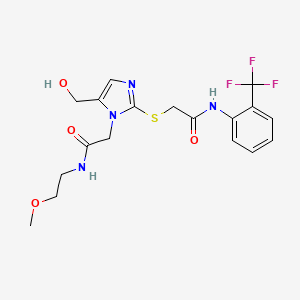

4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine” is a chemical compound with the molecular formula C12H7BrN2S2. It has an average mass of 323.231 Da and a monoisotopic mass of 321.923401 Da .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research in organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines, demonstrating its robustness .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Compounds Synthesis : Research has focused on synthesizing new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating bromobenzofuran-2-yl moieties. These compounds have been characterized by elemental analysis, spectral data, and chemical transformation techniques, highlighting their potential in creating novel chemical entities (Abdelriheem et al., 2015).

Heterocyclic Derivatives as Disperse Dyes : Another study synthesized azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for application as disperse dyes on polyester fibers. These compounds were evaluated for their spectral characteristics and fastness properties, indicating potential applications in the textile industry (Yuh-Wen Ho, 2005).

Metal Complexes and Antimicrobial Activity : Research on the synthesis of pyridine thiazole derivatives and their Zinc(II) complexes has been conducted, revealing that these complexes exhibit promising antimicrobial and antitumor activities. The studies suggest that these metal complexes could serve as a basis for the development of new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).

Anticancer Agent Development : Novel pyridine-thiazole hybrid molecules have been synthesized and showed high antiproliferative activity against a panel of tumor cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These findings indicate the potential of these compounds as anticancer agents, emphasizing their selectivity for cancer cell lines over normal cells (Ivasechko et al., 2022).

Fluorescence Behavior Study : The fluorescence behavior of Thieno[3, 2-c]pyridine derivatives has been studied, revealing insights into the effect of donor-acceptor substituent on their absorption, emission properties, and fluorescent quantum yield. This research contributes to understanding the photophysical properties of these compounds for potential applications in optical materials and sensors (Toche & Chavan, 2013).

Orientations Futures

The future directions for research on “4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Substituted pyridines are important structural motifs found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups .

Propriétés

IUPAC Name |

4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2S2/c13-9-3-6-16-11(9)10-7-17-12(15-10)8-1-4-14-5-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDQFAIJXKUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C3=C(C=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320349 |

Source

|

| Record name | 4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666232 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339113-94-9 |

Source

|

| Record name | 4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)

![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)

![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)

![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)

![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)

![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)